181427-66-7
CAS No.: 181427-66-7
Cat. No.: VC0549555
Molecular Formula: C₁₃₃H₂₀₅N₃₅O₃₆S
Molecular Weight: 2902.33
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 181427-66-7 |
---|---|
Molecular Formula | C₁₃₃H₂₀₅N₃₅O₃₆S |
Molecular Weight | 2902.33 |
Introduction
Chemical Composition and Properties
β-Amyloid (10-35), amide is characterized by specific chemical properties that contribute to its biological significance and research utility. The compound possesses a well-defined molecular structure with precise chemical parameters and a specific amino acid sequence.
Basic Chemical Information
The compound 181427-66-7 has a molecular formula of C133H205N35O36S and a molecular weight of 2902.33 g/mol . This complex peptide consists of 26 amino acid residues corresponding to positions 10 through 35 of the full amyloid beta peptide, with an amide group at the C-terminus. The peptide's structural complexity contributes to its distinct biochemical properties relevant to Alzheimer's disease research.
Amino Acid Sequence
The specific amino acid sequence of β-Amyloid (10-35), amide is represented using the one-letter amino acid code as: YEVHHQKLVFFAEDVGSNKGAIIGLM-NH2. This sequence is critical for the compound's ability to form characteristic structures and participate in pathological processes associated with Alzheimer's disease. The -NH2 suffix indicates the amidation of the C-terminal end, which affects the peptide's physical and biological properties.
Structural Characteristics
The three-dimensional structure of β-Amyloid (10-35), amide has been extensively studied using various analytical techniques, revealing important insights into its conformational properties and aggregation behavior.
Secondary Structure
Research conducted using solid-state NMR on stable, homogeneous fibrils of Aβ(10-35) has demonstrated that the peptide adopts a highly organized structure both in vivo and in vitro . At physiological pH (7.4), the peptide forms an extended parallel β-sheet structure with specific interpeptide distances . This structural arrangement is critical for understanding the peptide's role in amyloid plaque formation and neurotoxicity.
Interstrand Distances
Analysis of dipolar recoupling NMR data (DRAWS) indicates interstrand distances of 5.3±0.3 Å (mean ± standard deviation) throughout the entire length of the peptide . This measurement is specifically compatible with a parallel β-strand arrangement in-register, providing critical insights into the molecular packing of the peptide in fibrillar assemblies associated with Alzheimer's disease pathology.
Role in Alzheimer's Disease
β-Amyloid (10-35), amide plays a significant role in Alzheimer's disease pathology, serving as a valuable research tool for understanding the molecular basis of this neurodegenerative disorder.
Relationship to Amyloid Plaques
The compound 181427-66-7 represents a primary component of the amyloid plaques that characterize Alzheimer's disease . These insoluble protein aggregates accumulate in the brain tissue of Alzheimer's patients and are strongly associated with neurodegeneration and cognitive decline. The study of this specific peptide fragment provides insights into the mechanisms of plaque formation and potential strategies for therapeutic intervention.
Relevance to Disease Progression
Alzheimer's disease progresses through various stages, from early symptoms that may be overlooked to severe impairment in the final stages . The accumulation of amyloid plaques containing structures formed by peptides like β-Amyloid (10-35) is thought to contribute to the characteristic symptoms of the disease, including memory loss, cognitive decline, disorientation, and eventually complete dependence on caregivers . Understanding the structural and biochemical properties of this compound is therefore crucial for developing effective therapeutic strategies.
Self-Assembly and Aggregation Properties
One of the most significant aspects of β-Amyloid (10-35), amide is its ability to self-assemble into specific structural arrangements that contribute to amyloid plaque formation.
Fibril Formation
Research has demonstrated that β-Amyloid (10-35), amide can form stable, homogeneous fibrils both in laboratory settings (in vitro) and in biological systems (in vivo) . The process of fibril formation involves specific molecular interactions guided by the amino acid sequence and environmental conditions such as pH and ionic strength. These fibrils represent a key structural component of the amyloid plaques associated with Alzheimer's disease.
Sequence-Dependent Assembly
The specific amino acid sequence of β-Amyloid (10-35), amide directly influences its self-assembly properties and structural diversity . The arrangement of amino acids, particularly in regions associated with β-sheet formation, determines the peptide's propensity to aggregate and form ordered fibrils. This sequence-dependent behavior is critical for understanding the molecular basis of amyloid plaque formation in Alzheimer's disease.
Research Applications
Given its significance in Alzheimer's disease pathology, β-Amyloid (10-35), amide has become an important tool in neurodegenerative disease research, with applications spanning multiple areas of investigation.
Model System for Amyloid Research
The compound serves as a valuable model system for studying amyloid formation, aggregation, and toxicity mechanisms . By focusing on this specific fragment of the full-length amyloid-beta peptide, researchers can investigate key aspects of amyloid biology without the complexities associated with the complete peptide. This approach facilitates more targeted and mechanistic studies of amyloid-related processes.
Drug Discovery Platform
β-Amyloid (10-35), amide provides a platform for screening and developing potential therapeutic agents targeting amyloid-related pathways in Alzheimer's disease . Compounds that can inhibit the aggregation of this peptide or promote the clearance of its aggregates represent potential candidates for Alzheimer's disease treatment. The well-characterized structural properties of the peptide make it suitable for structure-based drug design approaches.
Data Compilation and Comparison
To facilitate a comprehensive understanding of β-Amyloid (10-35), amide, the following table presents key information about the compound compiled from various sources:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume